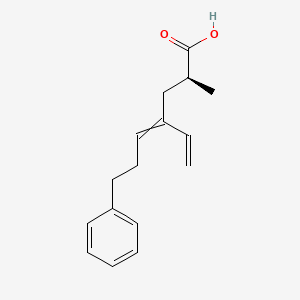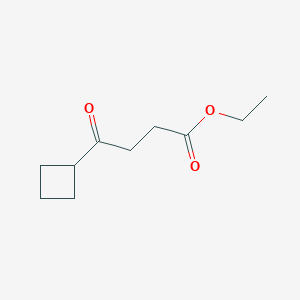
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by a hexadecylsulfanyl group attached to a dihydroisoindolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of the Hexadecylsulfanyl Group: The hexadecylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoindolone core with a hexadecylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the isoindolone core using reducing agents like lithium aluminum hydride.
Substitution: The hexadecylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated isoindolone derivatives.
Substitution: Isoindolone derivatives with different alkyl or aryl groups.
科学研究应用
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hexadecylsulfanyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets. The isoindolone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(Octadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with an octadecylsulfanyl group instead of hexadecylsulfanyl.
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-pyrrol-1-one: Similar structure with a pyrrol-1-one core instead of isoindolone.
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-thione: Similar structure with a thione group instead of a ketone.
Uniqueness
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the hexadecylsulfanyl group and the isoindolone core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
920300-41-0 |
|---|---|
分子式 |
C24H39NOS |
分子量 |
389.6 g/mol |
IUPAC 名称 |
3-hexadecylsulfanyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C24H39NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-24-22-19-16-15-18-21(22)23(26)25-24/h15-16,18-19,24H,2-14,17,20H2,1H3,(H,25,26) |
InChI 键 |
RNFHDVLCSGKSCE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCSC1C2=CC=CC=C2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)](/img/structure/B12615874.png)

![2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12615885.png)
![2,2'-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12615886.png)
![N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)





![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
